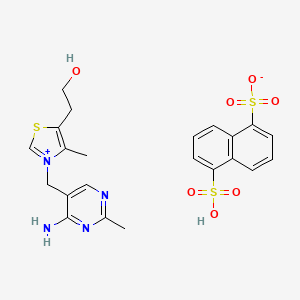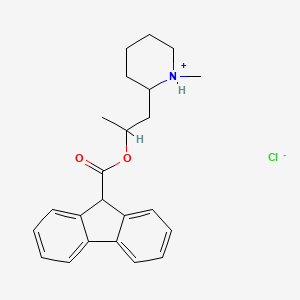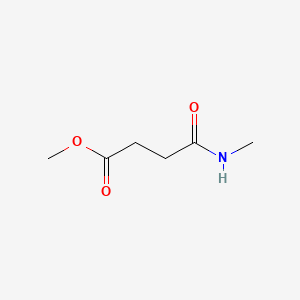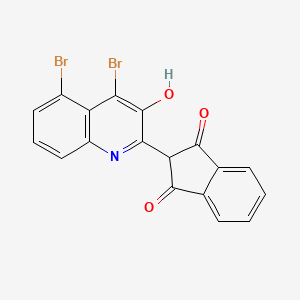
1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- is a complex chemical compound that has garnered significant interest in scientific research This compound features a unique structure comprising an indene core with a dione functionality, coupled with a quinoline moiety that includes bromine and hydroxyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the formation of the indene-1,3(2H)-dione core. This is achieved through the condensation of phthalic anhydride and cyclohexanone under acidic conditions. Subsequent steps include the bromination of quinoline and the introduction of hydroxyl groups through suitable reactions, such as nucleophilic substitution. The final coupling of the 2-(ar,4-dibromo-3-hydroxyquinolinylidene) fragment with the indene-1,3(2H)-dione core is carried out under carefully controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated systems to optimize reaction conditions and streamline the purification process. Key factors include maintaining precise temperatures, using efficient catalysts, and employing advanced chromatography techniques for product isolation.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- undergoes various chemical reactions, such as:
Oxidation: This compound can be oxidized under controlled conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the conversion of the dione functionality to corresponding alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiolates. Reaction conditions vary but generally involve solvent systems such as dichloromethane or ethanol, and temperatures ranging from -20°C to 80°C.
Major Products: Major products formed from these reactions include quinone derivatives, hydroxylated indene structures, and substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a starting material for synthesizing complex organic molecules. Its unique structure serves as a scaffold for developing new compounds with potential pharmaceutical activities.
Biology: Biologically, the compound shows promise as a probe in biochemical assays due to its bromine content, which enhances its detectability in various analytical techniques.
Medicine: In medicinal research, this compound is investigated for its potential as an anticancer agent. Its structural components may interact with specific molecular targets, inhibiting the growth of cancer cells.
Industry: Industrially, it serves as a precursor for the synthesis of dyes and pigments, leveraging its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- involves its interaction with molecular targets like enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes in cancer cells. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, such as 1H-Indene-1,3(2H)-dione with different substituents, the presence of bromine and hydroxyl groups in 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene) enhances its reactivity and biological activity. Its unique combination of features makes it particularly suited for applications where high reactivity or specific biological interactions are desired.
Similar Compounds:1H-Indene-1,3(2H)-dione, 2-(4-chloro-3-hydroxy-2(1H)-quinolinylidene)-
1H-Indene-1,3(2H)-dione, 2-(4-fluoro-3-hydroxy-2(1H)-quinolinylidene)-
1H-Indene-1,3(2H)-dione, 2-(4-methyl-3-hydroxy-2(1H)-quinolinylidene)-
Propiedades
Número CAS |
70701-76-7 |
|---|---|
Fórmula molecular |
C18H9Br2NO3 |
Peso molecular |
447.1 g/mol |
Nombre IUPAC |
2-(4,5-dibromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H9Br2NO3/c19-10-6-3-7-11-12(10)14(20)18(24)15(21-11)13-16(22)8-4-1-2-5-9(8)17(13)23/h1-7,13,24H |
Clave InChI |
FXYCRHTTXGCOSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C(=CC=C4)Br)C(=C3O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


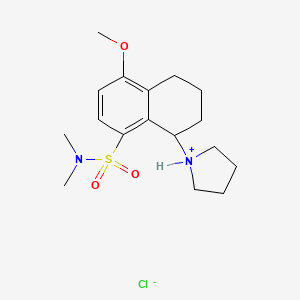

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)


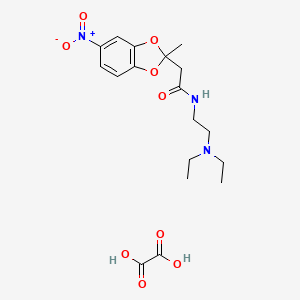
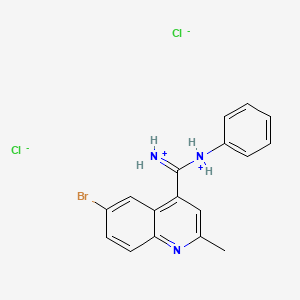
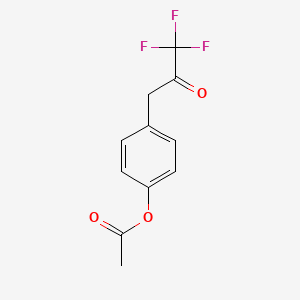

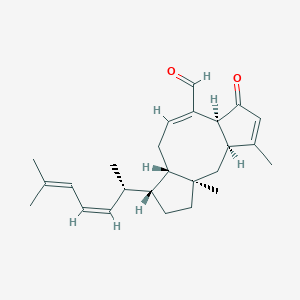
![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)
